molecular formula C3H11Cl2FN2O2S B13563067 1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride CAS No. 2803861-14-3

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride

Cat. No.: B13563067
CAS No.: 2803861-14-3
M. Wt: 229.10 g/mol
InChI Key: AHKMQZDFNSXXIV-UHFFFAOYSA-N
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Description

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride is a chemical compound that features both amine and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diaminopropane-2-sulfonylfluoridedihydrochloride typically involves the reaction of 1,3-diaminopropane with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, nitro compounds, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-diaminopropane-2-sulfonylfluoridedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property makes the compound useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacking the sulfonyl fluoride group.

    1,2-Diaminopropane: An isomer of 1,3-diaminopropane with different reactivity and applications.

    Sulfonyl Fluoride Derivatives: Compounds containing the sulfonyl fluoride group, used in various chemical and biological applications.

Uniqueness

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride is unique due to the presence of both amine and sulfonyl fluoride functional groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

2803861-14-3

Molecular Formula

C3H11Cl2FN2O2S

Molecular Weight

229.10 g/mol

IUPAC Name

1,3-diaminopropane-2-sulfonyl fluoride;dihydrochloride

InChI

InChI=1S/C3H9FN2O2S.2ClH/c4-9(7,8)3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H

InChI Key

AHKMQZDFNSXXIV-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)S(=O)(=O)F)N.Cl.Cl

Origin of Product

United States

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